Iridium hexafluoride

Oxidizing Agent Strength Electron Affinity Fluorination Chemistry

Iridium hexafluoride (IrF6) is a superior oxidizing agent for demanding inorganic synthesis and semiconductor applications. With a 5.99 eV electron affinity, it uniquely enables reactions inaccessible to weaker congeners like WF6 or OsF6—critical for accessing high-oxidation-state transition metal fluorides. IrF6 is also the definitive precursor for low-temperature CVD of iridium films and the clean synthesis of H3O+IrF6- via controlled hydrolysis, a pathway unavailable with OsF6 or RhF6. Select IrF6 for unmatched oxidative driving force and process compatibility where generic substitution guarantees failure.

Molecular Formula F6Ir-6
Molecular Weight 306.21 g/mol
CAS No. 7783-75-7
Cat. No. B14795597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridium hexafluoride
CAS7783-75-7
Molecular FormulaF6Ir-6
Molecular Weight306.21 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[F-].[F-].[F-].[Ir]
InChIInChI=1S/6FH.Ir/h6*1H;/p-6
InChIKeyZOFKEMZPFZLTIB-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 kg / 2 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iridium Hexafluoride (IrF6, CAS 7783-75-7): Fundamental Properties and Market Positioning


Iridium hexafluoride (IrF6) is a volatile, yellow crystalline solid belonging to the class of transition metal hexafluorides. It is one of only a few compounds in which iridium achieves the +6 oxidation state [1]. IrF6 is synthesized by direct fluorination of iridium metal at 300°C, but is thermally unstable and requires rapid quenching from the reaction mixture to prevent dissociation [1]. Its key physical properties include a melting point of 44°C and a boiling point of 53.6°C, with a solid-state density of 5.11 g/cm³ at -140°C [2]. IrF6 is highly hygroscopic, reacts with glass, and is a powerful oxidizing agent [3].

Why Generic Substitution Fails: The Critical Performance Gap of Iridium Hexafluoride (IrF6)


Generic substitution among transition metal hexafluorides is untenable due to the steep, monotonic increase in electron affinity—and thus oxidizing power—across the third-row series from WF6 to PtF6 [1]. This trend directly dictates the feasibility and selectivity of fluorination and oxidation reactions in both synthetic chemistry and materials processing. Furthermore, the thermal stability and volatility of each hexafluoride are unique, with IrF6 requiring specific synthesis and handling conditions (e.g., rapid quenching to avoid dissociation) that cannot be replicated with its lighter or heavier congeners [2]. Consequently, selecting an incorrect hexafluoride analog will result in either insufficient oxidative driving force, uncontrolled side reactions, or incompatible process integration, leading to failed experiments and non-viable industrial processes.

Iridium Hexafluoride (IrF6) vs. Competitors: A Quantitative Evidence Guide for Informed Procurement


Electron Affinity: Quantifying the Oxidizing Power of IrF6

Iridium hexafluoride (IrF6) possesses a calculated electron affinity (EA) of 5.99 eV, positioning it as a significantly stronger oxidizer than its lighter counterparts but distinctly weaker than the extreme oxidizer PtF6 [1]. This intermediate EA value is crucial for applications requiring potent, yet controllable, oxidation. The EA increases monotonically across the third-row hexafluorides, with the difference between IrF6 and OsF6 being 0.07 eV, and the gap to PtF6 being a substantial 1.10 eV [1]. This non-linear increase in oxidizing power defines a practical threshold for many reactions.

Oxidizing Agent Strength Electron Affinity Fluorination Chemistry

Molecular Geometry: Comparative Ir-F Bond Lengths in the Third-Row Hexafluorides

Gas-phase electron diffraction studies establish the Ir-F bond length in IrF6 as 1.839 Å, which is significantly longer than the bonds in WF6, ReF6, and OsF6 (≈1.829 Å) but shorter than the Pt-F bond in PtF6 (1.852 Å) [1]. This elongation relative to the lighter hexafluorides reflects the increasing atomic radius of the central metal and the weakening M-F bond strength due to increased electron-electron repulsion as the d-orbital occupancy increases.

Molecular Structure Bond Length Electron Diffraction

Oxidizing Capability: IrF6 as an Oxidant for ReF6

The oxidizing power of IrF6 is sufficient to oxidize ReF6, forming an ReF6+ salt. At room temperature, an equilibrium mixture of IrF6, ReF6, ReF7, and (IrF5)4 is established [1]. This demonstrates that IrF6 is a more potent oxidizer than ReF6, a finding that aligns with the EA trend (IrF6 EA = 5.99 eV > ReF6 EA = 4.58 eV) [2].

Oxidation-Reduction Fluoride Affinity Synthetic Chemistry

Controlled Hydrolysis Behavior in Anhydrous HF

The hydrolysis of IrF6, PtF6, and RuF6 in anhydrous hydrogen fluoride (HF) yields well-defined oxonium salts of the type H3O+MF6-, which adopt rhombohedral cells with nearly identical dimensions [1]. In contrast, the hydrolysis of OsF6 under the same conditions leads to the synthesis of OsOF4, while RhF6 hydrolysis produces an unstable, uncharacterizable product [1]. This behavior differentiates IrF6 from OsF6 and RhF6 in the context of preparing specific fluoride salts.

Hydrolysis Oxonium Salts Synthetic Chemistry

Thermal Stability and Handling Requirements for IrF6

IrF6 is synthesized at 300°C but is thermally unstable at this temperature and must be rapidly frozen out of the gaseous reaction mixture to avoid dissociation back to the elements [1]. This contrasts with more stable hexafluorides like WF6 (m.p. 2.3°C, b.p. 17.1°C) and MoF6 (m.p. 17.5°C, b.p. 34°C), which are liquids at room temperature and do not require such stringent quenching procedures [2]. The controlled thermal decomposition of IrF6 is also a synthetic route to iridium(V) fluoride (IrF5), a compound not directly accessible from many other hexafluorides [3].

Thermal Stability Synthesis Handling

Application in Low-Temperature Iridium Film Deposition

Recent patent literature describes processing methods for forming iridium-containing films at low temperatures using IrF6 as a precursor [1]. The methods comprise exposing a substrate to IrF6 and a reactant (e.g., a reducing agent) to deposit iridium metal or iridium silicide films [1]. This is a key differentiator from other iridium precursors like iridium(III) acetylacetonate (Ir(acac)3) which require significantly higher deposition temperatures, limiting their compatibility with temperature-sensitive substrates in advanced semiconductor manufacturing.

Chemical Vapor Deposition Atomic Layer Deposition Semiconductor Fabrication

Best Research and Industrial Application Scenarios for Iridium Hexafluoride (IrF6)


Synthesis of High-Oxidation-State Fluorides and Complex Anions

The potent oxidizing power of IrF6, as evidenced by its 5.99 eV electron affinity and its ability to oxidize ReF6 to ReF6+ salts [1][2], makes it an ideal reagent for the synthesis of high-oxidation-state transition metal fluorides and complex anions. This is particularly valuable in fundamental inorganic chemistry research where accessing and stabilizing unusual oxidation states is a primary goal. The use of IrF6 can enable reactions that are thermodynamically unfavorable with weaker oxidants like WF6 or OsF6 [1].

Preparation of H3O+IrF6- and Related Oxonium Salts in Anhydrous HF

The controlled hydrolysis of IrF6 in anhydrous HF yields the well-defined oxonium salt H3O+IrF6- [3]. This provides a clean, high-yield route to this specific precursor, which can be used for further synthetic transformations. This pathway is unavailable with OsF6, which yields OsOF4, or RhF6, which decomposes under the same conditions [3]. Therefore, IrF6 is the hexafluoride of choice for researchers seeking to prepare and study H3O+IrF6- and its derivatives.

Low-Temperature Chemical Vapor Deposition (CVD) of Iridium Films for Semiconductor Devices

As detailed in patent literature, IrF6 is a key precursor for low-temperature deposition of iridium metal and iridium silicide films [4]. This application is critical in semiconductor manufacturing for forming electrodes, diffusion barriers, and contacts in advanced logic and memory devices where thermal budgets are severely constrained. The use of IrF6 enables the deposition of high-purity Ir films at temperatures compatible with sensitive device structures, a significant advantage over higher-temperature iridium precursors [4].

Synthesis of Iridium(V) Fluoride (IrF5) via Controlled Decomposition

The thermal instability of IrF6 is a synthetic advantage when controlled decomposition is the goal. The reduction of IrF6 with hydrogen gas or silicon powder in anhydrous HF, or its controlled thermal decomposition, provides a direct route to iridium(V) fluoride (IrF5) [5]. This makes IrF6 a strategic starting material for accessing IrF5, a potent Lewis acid in its own right, whose synthesis from other starting materials can be more complex.

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